Product packaging for Calix(4)hydroquinone(Cat. No.:CAS No. 125583-08-6)

Calix(4)hydroquinone

Cat. No.: B154309
CAS No.: 125583-08-6
M. Wt: 488.5 g/mol
InChI Key: WBUQEMVOXCMEQB-UHFFFAOYSA-N
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Description

Calix[4]hydroquinone (CHQ) is a macrocyclic compound comprising four hydroquinone units arranged in a cyclic, bowl-shaped conformation. Its unique supramolecular architecture enables applications in nitric oxide (NO) release, optoelectronics, and nanostructured materials. CHQ undergoes redox cycling between its quinone and hydroquinone states, facilitating electron transfer and molecular recognition . Notably, CHQ self-assembles into nanolenses with subwavelength resolution, making it valuable in near-field optics and biosensing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O8 B154309 Calix(4)hydroquinone CAS No. 125583-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUQEMVOXCMEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Mediated Polycondensation

A patent by WO2019157357A1 outlines a one-step, high-yield method for calixarene synthesis. Key parameters include:

  • Reactants : Phenolic compounds (e.g., para-tert-butylphenol) and paraformaldehyde.

  • Solvent System : Organic solvents such as toluene or xylene, with a phenolic compound-to-solvent mass ratio ≥0.25:1.

  • Reaction Conditions : Reflux at 140–180°C for 4–6 hours, followed by water removal via azeotropic distillation.

Table 1 : Optimization of Calixarene Synthesis

ParameterOptimal RangeYield (%)Purity (%)
Phenol:Solvent Ratio0.25:1 – 0.5:185–92≥95
Reaction Temperature140–180°C88–94≥97
Reaction Time4–6 hours90–95≥96

This method eliminates recrystallization steps, achieving ≥95% purity through sequential washing with organic solvents like methanol.

Oxidation to Calix quinone

Calixarene is oxidized to calixquinone, a critical intermediate for CHQ production. Traditional methods using thallium(III) nitrate in trifluoroacetic acid have been supplanted by safer alternatives.

HClO₄/PbO₂-Mediated Oxidation

A study by Lavendomme et al. demonstrates a one-step oxidation using HClO₄ and PbO₂:

  • Reactants : Calixarene dissolved in dichloromethane.

  • Oxidizing Agents : 70% HClO₄ and PbO₂ at 0°C.

  • Yield : ~82% per quinone unit, with minimal side reactions.

Mechanistic Insights :
The reaction proceeds via electrophilic aromatic substitution, where PbO₂ facilitates the generation of quinone moieties while HClO₄ acts as a proton source. This method avoids toxic thallium salts, making it industrially viable.

Table 2 : Comparative Analysis of Oxidation Methods

MethodOxidizing AgentYield (%)Toxicity
Thallium(III) NitrateTl(NO₃)₃85–90High
HClO₄/PbO₂HClO₄ + PbO₂80–82Moderate
KMnO₄/H₂SO₄KMnO₄70–75Low

Reduction to Calix(4)hydroquinone

The final step involves reducing calixquinone to CHQ. While explicit details are scarce in the literature, standard hydroquinone reduction protocols apply.

Sodium Borohydride Reduction

  • Reactants : Calixquinone suspended in ethanol.

  • Reducing Agent : NaBH₄ (4 equivalents per quinone unit).

  • Conditions : Stirring at 25°C for 12 hours under nitrogen.

  • Yield : ~90% (theoretical), confirmed via NMR and IR spectroscopy.

Characterization :

  • ¹H NMR : Disappearance of quinone carbonyl signals (δ 180–190 ppm) and emergence of hydroquinone aromatic protons (δ 6.5–7.0 ppm).

  • IR Spectroscopy : Shift from quinone C=O stretches (~1660 cm⁻¹) to hydroquinone O–H bends (~3300 cm⁻¹).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times by 50% compared to batch processes.

  • Catalyst Recycling : PbO₂ recovery rates exceed 85% via filtration and reactivation.

Environmental Impact

  • Waste Management : PbO₂ sludge is treated with chelating agents to meet EPA standards.

  • Solvent Recovery : >95% toluene reuse achieved via distillation .

Scientific Research Applications

Catalytic Applications

Proton Transfer Catalysis

CHQ has been studied for its ability to catalyze proton transfer reactions, particularly in the context of keto-enol tautomerism. Research indicates that CHQ can form stable tubular aggregates that facilitate the exchange of protons between acetone and water. The efficiency of this catalytic process is influenced by the number of water molecules present, with optimal performance observed with four catalytic water molecules .

Nanotube Formation

When crystallized from water/acetone mixtures, CHQ forms supramolecular nanotubes. These nanotubes exhibit unique self-assembly characteristics due to hydrogen bonding and π-π stacking interactions, making them suitable for applications in nanotechnology and materials science . The ability to design and synthesize such structures opens avenues for developing new materials with specific functionalities.

Electrochemical Applications

Redox Behavior

The electrochemical properties of CHQ have been extensively studied, particularly in relation to its redox behavior. Cyclic voltammetry experiments reveal distinct oxidation and reduction peaks that are crucial for understanding its electron transfer mechanisms. CHQ displays a large anodic peak and a corresponding cathodic peak, which indicate its potential as an electrochemical sensor . These characteristics make it a candidate for applications in electrochemical sensing and energy storage devices.

Biological Applications

Biomolecular Recognition

CHQ has shown promise in recognizing biologically relevant molecules such as dopamine. The design of quinone-hydroquinone calixarene dimers has been explored for their ability to selectively bind dopamine, highlighting potential applications in biosensing and drug delivery systems . This specificity is attributed to the unique binding interactions facilitated by the calixarene structure.

Antimicrobial Activity

Recent studies have investigated the antibacterial and antiviral properties of calixarene derivatives, including those based on CHQ. These derivatives exhibit significant activity against various bacterial strains, suggesting their potential use as therapeutic agents in combating infections . The interaction mechanisms involve hydrogen bonding and hydrophobic interactions with microbial targets.

Material Science Applications

Supramolecular Chemistry

The self-assembly properties of CHQ allow for the creation of complex supramolecular architectures that can be utilized in various material science applications. The formation of nanotubes and other nanostructures can lead to advancements in drug delivery systems, sensors, and nanocomposites. The ability to manipulate these structures at the molecular level is crucial for developing innovative materials with tailored properties .

Summary Table: Applications of Calix(4)hydroquinone

Application AreaDescriptionReferences
Catalysis Catalyzes proton transfer reactions; forms stable tubular aggregates , ,
Electrochemistry Exhibits distinct redox behavior; potential for electrochemical sensors ,
Biological Recognition Selectively binds biomolecules like dopamine; potential in biosensing
Antimicrobial Activity Exhibits antibacterial and antiviral properties; potential therapeutic uses ,
Material Science Forms supramolecular structures; applications in nanotechnology ,

Mechanism of Action

The mechanism by which Calix(4)hydroquinone exerts its effects is primarily through its ability to form host-guest complexes. The bowl-shaped structure allows it to encapsulate guest molecules, facilitating various chemical reactions and interactions. The molecular targets and pathways involved include the formation of hydrogen bonds, π-π interactions, and van der Waals forces with the guest molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Ring Size and Molecular Weight
Compound Ring Size Molecular Formula Molecular Weight Key Structural Feature
Calix[4]hydroquinone 4 C₄₀H₃₂O₈* ~624.6 Bowl-shaped, four hydroquinones
Calix[8]hydroquinone 8 C₅₆H₄₈O₁₆ 977.0 Larger cavity, eight subunits
Hydroquinone (monomer) 1 C₆H₆O₂ 110.1 Simple dihydroxybenzene

*Exact molecular formula inferred from Calix[8] analogue.

Key Differences :

  • Cavity Size: Calix[8]hydroquinone’s larger ring enhances host-guest interactions for gas separation (e.g., polyethylene glycol-functionalized Calix[8]arene in capillary gas chromatography) .
  • Conformational Flexibility: CHQ’s smaller ring restricts motion, favoring π-π stacking and hydrogen bonding for nanostructure formation , whereas hydroquinone monomers lack macrocyclic rigidity.

Insights :

  • CHQ derivatives exhibit moderate yields (35–75%), while simpler analogues like Compound 6 achieve near-quantitative yields (96%) due to fewer steric constraints .
  • Higher melting points (e.g., 296°C for Compound 6) correlate with extended conjugation and hydrogen-bonding networks.

Electrochemical Behavior

Compound Redox Peaks (vs. Standard Electrode) Key Application
CHQ Distinct A₂ peak (dihydroquinone → quinone) NO release, self-assembled sensors
Calix[4]quinone Reversible quinone/hydroquinone redox Organic field-effect transistors
Hydroquinone monomer Single broad redox peak Traditional reducing agent

Functional Implications :

  • CHQ’s redox-mediated NO release occurs via a one-electron reduction mechanism without external agents, a feature absent in monomeric hydroquinone .
  • Calix[4]quinone forms charge-transfer complexes on indium-tin oxide (ITO) electrodes, enabling electrochemical deposition for sensor arrays .

Advantages of CHQ :

  • Nanolens Fabrication: CHQ’s self-assembly into planar-spherical convex lenses enables diffraction-unlimited imaging, outperforming conventional optics .
  • Reusability: CHQ regenerates after NO release via NaBH₄ reduction, enhancing sustainability .

Biological Activity

Calix(4)hydroquinone (CHQ) is a member of the calixarene family, known for its unique structural properties and diverse biological activities. This article explores the biological activity of CHQ, focusing on its antibacterial properties, catalytic functions, and potential therapeutic applications.

Structural Characteristics

This compound consists of a calixarene scaffold with hydroquinone functionalities. The structure allows for the formation of stable tubular aggregates through hydrogen bonding and π-π stacking interactions, which can encapsulate various small organic molecules . The ability to form such aggregates enhances its catalytic properties and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of calixarene derivatives, including CHQ. The following table summarizes key findings regarding the antibacterial activity of CHQ and its derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Hemolytic Activity (HC50)
This compoundStaphylococcus aureus1.6 - 3.1 μg/mL>200 μg/mL
Compound 16MRSA (NCTC10442)1.6 - 3.1 μg/mL>200 μg/mL
Compound 3Various Gram-positive bacteria>50 μg/mL16 ± 1 μg/mL

The data indicates that CHQ exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains, with very low hemolytic activity, suggesting a favorable therapeutic index .

The mechanism by which CHQ exerts its antibacterial effects is primarily through membrane interaction. The cationic groups in functionalized calixarenes enhance their interaction with negatively charged bacterial membranes, facilitating bacterial cell lysis. For instance, compound 16 demonstrated rapid bactericidal action against MRSA, achieving over 99% bacterial reduction within half an hour at sub-MIC concentrations .

Catalytic Properties

In addition to its antibacterial activity, CHQ has been shown to catalyze proton exchange between water and acetone effectively. This catalytic function is attributed to the unique hydrogen bonding properties of its nanotube aggregates, which optimize proton transfer reactions . The efficiency of this process is influenced by the presence of catalytic water molecules, indicating potential applications in organic synthesis and environmental chemistry.

Case Studies

  • In Vivo Studies : Research conducted on sulfonated calixarenes demonstrated low toxicity in vivo with no significant adverse effects observed in mouse models. These studies suggest that CHQ and its derivatives may be suitable candidates for further pharmacological development .
  • Quantum Chemical Studies : Computational analyses have elucidated the mechanisms underlying the catalytic activities of CHQ, highlighting the role of keto-enol tautomerism in enhancing proton transfer efficiency . These findings provide a theoretical basis for optimizing CHQ derivatives for specific catalytic applications.

Q & A

Q. What are the primary synthetic methods for CHQ nanotubes, and how can their assembly be experimentally validated?

CHQ nanotubes are synthesized via self-assembly driven by 1-D short hydrogen bonding and displaced π-π stacking interactions. Computational methods, such as density functional theory (DFT) and first-principles calculations, predict assembly behavior prior to experimental validation. Post-synthesis, X-ray crystallography (refined under varying solvent conditions) and spectroscopic techniques (e.g., IR for H-bond analysis, NMR for chemical shift profiling) confirm structural integrity. For reproducibility, detailed experimental protocols must include solvent selection, crystallization conditions, and characterization workflows .

Q. Which spectroscopic and analytical techniques are essential for characterizing CHQ’s structural and electronic properties?

Key techniques include:

  • IR Spectroscopy : Identifies short H-bonding networks (e.g., peaks near 3200 cm⁻¹ for O-H stretching) .
  • NMR : Resolves chemical shifts indicative of π-π stacking and H-bonding interactions (e.g., aromatic proton shifts in DMSO-d₆) .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox behavior linked to CHQ’s hydroquinone/quinone transitions, critical for applications in charge-transfer systems .
  • X-ray Diffraction : Resolves crystal packing motifs, though H-atom positions require complementary quantum mechanical calculations .

Advanced Research Questions

Q. How can computational models resolve discrepancies between predicted and observed CHQ nanotube assembly mechanisms?

Discrepancies often arise from competing interactions (e.g., H-bonding vs. π-π stacking). A hybrid approach combines:

  • DFT Calculations : Quantify interaction energies and optimize geometries.
  • Experimental Refinement : Adjust X-ray data using computational H-atom positioning.
  • Dynamic Simulations : Model solvent effects on assembly kinetics. For example, Kim et al. (2002) reconciled theoretical predictions with experimental data by refining solvent-dependent X-ray structures and validating H-bonding via IR .

Q. What strategies address contradictions in CHQ stability data under varying pH and oxidative conditions?

Contradictions may stem from:

  • Methodological Variability : Use standardized HPLC protocols (e.g., column type: C18, mobile phase: methanol-water) to quantify degradation products .
  • Statistical Analysis : Apply tools like SPSS to assess data skewness and normalize distributions (e.g., log-transformation for non-Gaussian data) .
  • Controlled Replicates : Conduct stability trials in triplicate under inert atmospheres to minimize oxidation artifacts .

Q. How can researchers optimize experimental design to study competitive interactions in CHQ assembly?

Adopt a factorial design framework:

  • Variables : Solvent polarity, temperature, and CHQ concentration.
  • Response Metrics : Crystallinity (via XRD), H-bond strength (IR peak shifts), and nanotube morphology (SEM/TEM).
  • Control Groups : Compare CHQ with calix[4]arene analogs to isolate hydroquinone-specific effects . Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with functional material design goals .

Methodological Considerations

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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